1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, a thiazolidine ring, and a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine under acidic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Pyridine Carboxamide: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and an amine, followed by oxidation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazolidine ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways affected by the compound depend on its molecular targets. For example, it may inhibit or activate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide: shares structural similarities with other thiazolidine and pyridine derivatives, such as thiazolidinediones and pyridine carboxamides.
Uniqueness
Structural Features: The combination of a cyclopropyl group, a thiazolidine ring, and a pyridine carboxamide in a single molecule is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development and other applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-9-14(19)13(10-18(11)12-3-4-12)15(20)16-5-7-17-6-2-8-23(17,21)22/h9-10,12H,2-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJUWSUVGVIQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C2CC2)C(=O)NCCN3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.